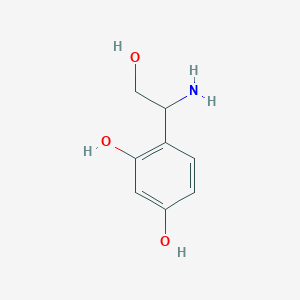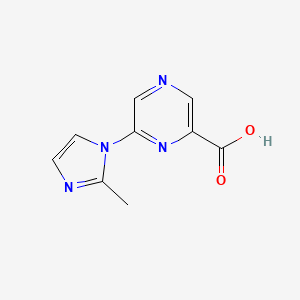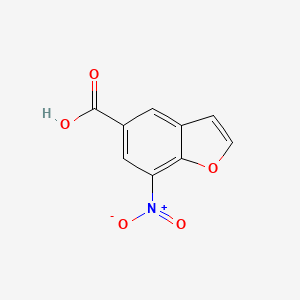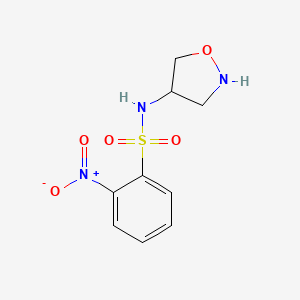
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is an organic compound that belongs to the class of catecholamines. It is characterized by the presence of an aminoethyl side-chain that is hydroxy-substituted at the C-1 position. This compound is known for its significant role in various biological processes and is often studied for its chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired benzenediol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure high yield and purity. Detailed industrial methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a molecular messenger in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it acts as a molecular messenger, influencing various physiological processes. The compound can bind to receptors and enzymes, modulating their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol: 1,2-dihydroxybenzene.
Resorcinol: 1,3-dihydroxybenzene.
Hydroquinone: 1,4-dihydroxybenzene.
Uniqueness
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is unique due to its aminoethyl side-chain, which imparts distinct chemical and biological properties. This differentiates it from other dihydroxybenzenes, making it valuable in specific research and industrial applications .
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
4-(1-amino-2-hydroxyethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-2-1-5(11)3-8(6)12/h1-3,7,10-12H,4,9H2 |
InChI-Schlüssel |
CKYMQDFMEJIGMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)




![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)

![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)

